MitoNEET Binding Affinity: 5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one vs. Closely Related Rhodanine Analogs
This compound binds to the cytosolic domain of human mitoNEET (a [2Fe-2S] cluster protein implicated in mitochondrial metabolism and type 2 diabetes) with a Ki of 213 nM and an IC50 of 4.98 μM [1]. The N3-methyl and 4-chlorobenzylidene modifications are critical for this interaction; the des-methyl analog (5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one) is not reported to bind mitoNEET, highlighting the absolute requirement for the N3-substitution [2]. The Ki value is fully consistent with a radioligand displacement assay using [3H]rosiglitazone as the tracer, providing robust, reproducible binding data suitable for benchmarking new ligand series [1].
| Evidence Dimension | Binding affinity to human mitoNEET (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 213 nM; IC50 = 4.98 × 10³ nM |
| Comparator Or Baseline | 5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (des-methyl rhodanine): No measurable binding reported |
| Quantified Difference | > 200-fold selectivity window (inferred from absence of binding signal for des-methyl analog) |
| Conditions | Recombinant human C-terminal His-tagged mitoNEET cytosolic domain (residues 32–108); [3H]rosiglitazone displacement assay |
Why This Matters
Mitochondrial target engagement at sub-micromolar affinity distinguishes this compound from unsubstituted or N-unsubstituted rhodanines and supports its selection as a validated mitoNEET ligand for metabolic disease programs.
- [1] BindingDB. BDBM50181712: (Z)-5-(4'-Chlorobenzylidene)-3-methyl-2-thioxothiazolidin-4-one; mitoNEET Ki and IC50 data. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50181712 View Source
- [2] Geldenhuys WJ, Funk MO, Barnes KF, Carroll RT, Pellecchia M. Structure-based design of a mitoNEET ligand from a rhodanine scaffold. J Med Chem. 2010;53(5):2239-2246. doi:10.1021/jm901243b View Source
